molecular formula C17H16N2O2S B13956236 5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- CAS No. 36774-73-9

5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)-

Cat. No.: B13956236
CAS No.: 36774-73-9
M. Wt: 312.4 g/mol
InChI Key: BIRDTWYHBGEPKA-UHFFFAOYSA-N
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Description

5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- is a heterocyclic compound featuring a benzothiazole core fused with an acetic acid moiety and substituted at the 2-position with a 4-dimethylaminophenyl group. The benzothiazole scaffold is renowned for its diverse biological activities, ranging from antimicrobial to antitumor properties . This compound is of significant interest in medicinal chemistry, particularly in the development of CNS-active agents due to structural similarities with anticonvulsant thiazolidine derivatives .

Properties

CAS No.

36774-73-9

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-5-yl]acetic acid

InChI

InChI=1S/C17H16N2O2S/c1-19(2)13-6-4-12(5-7-13)17-18-14-9-11(10-16(20)21)3-8-15(14)22-17/h3-9H,10H2,1-2H3,(H,20,21)

InChI Key

BIRDTWYHBGEPKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- typically involves the condensation of 2-aminobenzenethiol with 4-dimethylaminobenzaldehyde, followed by cyclization and subsequent acetic acid addition. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have varied applications depending on their chemical properties .

Mechanism of Action

The mechanism of action of 5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways. The compound’s effects are often mediated through its ability to form complexes with metal ions or to undergo redox reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison with Benzothiazole Derivatives

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): This analog replaces the dimethylaminophenyl group with a methoxyphenyl substituent and introduces a chlorine atom at the 5-position. The chlorine atom increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • N-(4-Chloro-2-benzothiazolyl)-N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)butanamide (): This compound features a sulfonylbutanamide chain and a chloro-benzothiazole core. The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich dimethylaminophenyl group in the target compound. Such structural differences likely result in divergent pharmacological profiles, with the sulfonamide derivative favoring protease inhibition over receptor modulation .

Comparison with Benzoxazole Derivatives

  • The nitrobenzylidene group in this compound introduces strong electron-withdrawing effects, which may limit its utility in redox-sensitive environments compared to the acetic acid moiety in the target compound .

Comparison with Thiazolidine Derivatives

  • 2-(4-Dimethylaminophenyl)-3-phenylamino-thiazolidine-4-one-5-yl-acetylbenzamide (): This thiazolidinone derivative shares the dimethylaminophenyl group but incorporates a thiazolidine ring instead of benzothiazole. The thiazolidinone’s carbonyl group enhances hydrogen-bonding capacity, contributing to its anticonvulsant activity (1.5× more potent than diazepam in preclinical models). However, the benzothiazole core in the target compound may offer greater metabolic stability due to reduced ring strain .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Target Compound 5-Chloro-2-(4-methoxyphenyl)-benzothiazole Thiazolidine Derivative ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher due to Cl) ~2.5 (polar carbonyl group)
Solubility (mg/mL) ~0.15 (low, due to aromaticity) ~0.08 (lower due to Cl) ~0.3 (enhanced by acetic acid)
Electron-Donating Capacity High (dimethylamino group) Moderate (methoxy group) Moderate (phenylamino group)

Biological Activity

5-Benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol
  • IUPAC Name : 5-benzothiazole-2-acetic acid, 2-(4-dimethylaminophenyl)-
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a benzothiazole moiety linked to a dimethylaminophenyl group, which contributes to its unique chemical properties.

Synthesis

The synthesis of 5-benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- generally involves the following steps:

  • Formation of Benzothiazole : The initial step involves the cyclization of o-aminobenzenethiol with α-bromoacetic acid.
  • Substitution Reaction : The introduction of the dimethylaminophenyl group is achieved through nucleophilic substitution using appropriate reagents.
  • Purification : The final product is purified using recrystallization techniques.

The biological activity of 5-benzothiazoleacetic acid, 2-(4-dimethylaminophenyl)- can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for Alzheimer's disease research.

Research Findings

  • In Vitro Studies : A study reported that derivatives of benzothiazole compounds demonstrated binding affinities in the low nanomolar range for amyloid-beta peptides, indicating potential applications in Alzheimer's imaging .
    CompoundK(i) (nM)Application
    Compound 1e9.3Imaging probe for amyloid plaque
    Compound 1f15.7Potential therapeutic agent
  • In Vivo Evaluation : In vivo studies using SPECT imaging in animal models have shown the potential for these compounds to serve as imaging agents for amyloid plaques associated with Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of benzothiazole derivatives:

  • A study involving the administration of a related compound in a baboon model showed that while it did not cross the blood-brain barrier effectively, it provided insights into the pharmacokinetics and potential modifications needed for better brain penetration .
  • Another case study examined the effects of various substitutions on binding affinities, leading to optimized compounds with improved biological activity and specificity for target pathways .

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